N-(2-ethoxyphenyl)-2-(2-fluorophenoxy)propanamide
Overview
Description
N-(2-ethoxyphenyl)-2-(2-fluorophenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, a fluorophenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-ethoxyphenyl)-2-(2-fluorophenoxy)propanamide typically begins with the selection of appropriate starting materials, such as 2-ethoxyaniline and 2-fluorophenol.
Formation of Intermediate: The first step involves the reaction of 2-ethoxyaniline with a suitable acylating agent, such as propanoyl chloride, to form an intermediate N-(2-ethoxyphenyl)propanamide.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-fluorophenol in the presence of a base, such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ethoxyphenyl)-2-(2-fluorophenoxy)propanamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry:
Catalysis: N-(2-ethoxyphenyl)-2-(2-fluorophenoxy)propanamide can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: The compound can be incorporated into polymer matrices to modify their properties.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be studied for its potential effects on various biological targets.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2-(2-fluorophenoxy)propanamide exerts its effects depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy and fluorophenoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-2-(2-fluorophenoxy)propanamide
- N-(2-ethoxyphenyl)-2-(2-chlorophenoxy)propanamide
- N-(2-ethoxyphenyl)-2-(2-bromophenoxy)propanamide
Uniqueness: N-(2-ethoxyphenyl)-2-(2-fluorophenoxy)propanamide is unique due to the specific combination of ethoxy and fluorophenoxy groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-fluorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-3-21-16-11-7-5-9-14(16)19-17(20)12(2)22-15-10-6-4-8-13(15)18/h4-12H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVVXXSBSCDEBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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